4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-methoxy-N-[3-[5-methyl-1-(2-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-12-6-4-5-7-16(12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-8-10-15(28-3)11-9-14/h4-11H,1-3H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWDEDUNCTWTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring , a thiadiazole moiety , and a methoxy-substituted benzamide . These structural components are crucial for its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of triazoles and thiadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide | E. coli | 20 µg/mL |
| 4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide | S. aureus | 15 µg/mL |
2. Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways.
Case Study:
In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure.
3. Anti-inflammatory Effects
The anti-inflammatory properties of the compound have also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 1000 | 300 |
| IL-6 | 800 | 250 |
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways: It may interfere with signaling pathways related to inflammation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Compound from : N-{3-[1-(3,4-Dimethoxyphenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]-1,2,4-Thiadiazol-5-yl}-4-Methoxybenzamide
- Key Difference : The triazole ring is substituted with a 3,4-dimethoxyphenyl group instead of 2-methylphenyl.
- Steric Effects: The bulkier 3,4-dimethoxyphenyl group may hinder molecular packing, affecting crystallinity and solubility .
Compounds from (9a–9e) :
- Examples: Compounds with triazole-linked phenoxymethyl groups and varying aryl thiazole substituents (e.g., 4-fluorophenyl, 4-bromophenyl).
- Comparison :
Modifications on the Thiadiazole and Benzamide Moieties
Compounds from (8a–8c) :
- Examples : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) and derivatives.
- Key Differences :
- Pyridine or nicotinic acid ester substituents replace the methoxybenzamide group.
- Impact :
Compound from : N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamide
- Key Differences :
- A nitro group and benzo[d]thiazole moiety replace the thiadiazole and triazole systems.
- Impact :
- The nitro group is strongly electron-withdrawing, altering electronic distribution and reactivity compared to the target compound’s methyl and methoxy groups.
- The benzo[d]thiazole ring may enhance π-stacking interactions in biological targets .
Compounds from :
- Comparison : The target compound’s 2-methylphenyl group may optimize binding pocket occupancy compared to bulkier substituents in 9c .
Compound from : N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
Data Table: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Vorbereitungsmethoden
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is constructed using a Cu(I)-catalyzed reaction between 2-methylphenyl azide and propiolic acid derivatives.
Procedure :
- Synthesis of 2-Methylphenyl Azide :
- CuAAC Reaction :
Yield : 78% (1.45 g).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 7.8 Hz, 1H, ArH), 7.42–7.30 (m, 3H, ArH), 2.51 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).
- IR (KBr): 3120 cm⁻¹ (C-H triazole), 1605 cm⁻¹ (C=N).
Formation of 1,2,4-Thiadiazole Ring
Cyclocondensation of Thiourea Derivatives
The thiadiazole ring is synthesized via cyclization of a thiourea intermediate with hydroxylamine-O-sulfonic acid.
Procedure :
- Synthesis of Thiobiurea Intermediate :
- Cyclization :
Yield : 65% (1.32 g).
Characterization :
Amidation with 4-Methoxybenzoyl Chloride
Coupling Reaction
The final step involves amide bond formation between the thiadiazole-amine and 4-methoxybenzoyl chloride.
Procedure :
- Activation of Carboxylic Acid :
- 4-Methoxybenzoic acid (1.52 g, 10 mmol) is treated with thionyl chloride (5 mL) at 70°C for 2 hours to form 4-methoxybenzoyl chloride.
- Amidation :
- The thiadiazole-amine (1.32 g, 4 mmol) is dissolved in dry dichloromethane, and 4-methoxybenzoyl chloride (1.68 g, 10 mmol) is added dropwise with triethylamine (2 mL). The mixture is stirred at 25°C for 24 hours.
Yield : 72% (1.82 g).
Characterization :
- HRMS (ESI): m/z calcd. for C₂₁H₁₈N₆O₂S [M+H]⁺: 430.1234; found: 430.1236.
- XRD : Monoclinic crystal system, space group P2₁/c, confirming planar amide linkage.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Triazole formation | CuSO₄, sodium ascorbate, 60°C | 78 | 98 | |
| Thiadiazole cyclization | NaOH, 100°C | 65 | 95 | |
| Amidation | Et₃N, DCM, 25°C | 72 | 97 |
Mechanistic Insights and Optimization
- Triazole Ring : CuAAC proceeds via a stepwise mechanism, where Cu(I) facilitates alkyne deprotonation and nitrene formation.
- Thiadiazole Formation : Cyclization involves nucleophilic attack of the thiol group on the electrophilic carbon, followed by elimination of ammonia.
- Amidation : Schotten-Baumann conditions prevent hydrolysis of the acid chloride, enhancing yield.
Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time for triazole formation (30 minutes vs. 12 hours).
- Use of polymer-supported catalysts (e.g., PS-CuI) improves recyclability and reduces metal contamination.
Challenges and Limitations
Q & A
Q. What are the key synthetic steps and optimization strategies for this compound?
The synthesis involves multi-step reactions, starting with the formation of the triazole and thiadiazole rings. Critical steps include:
- Cyclocondensation of precursors (e.g., thiourea with α-haloketones) under reflux conditions.
- Solvent optimization : Dimethylformamide (DMF) or acetonitrile improves reaction homogeneity and yield .
- Catalyst selection : Transition metals (e.g., Cu(I)) enhance regioselectivity in triazole formation.
- Temperature control : Maintaining 60–80°C minimizes side reactions .
Q. How is the molecular structure confirmed post-synthesis?
Structural validation employs:
Q. What initial biological screening assays are recommended?
Prioritize assays aligned with structural analogs:
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Q. Which solvents and reaction conditions maximize synthetic yield?
- Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates .
- Catalytic acid/base : Acetic acid or K₂CO₃ improves cyclization efficiency .
- Reaction monitoring : TLC or HPLC tracks intermediate formation .
Q. How to assess purity and isolate the compound?
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (Rf ~0.3–0.5) .
- Recrystallization : Methanol/water mixtures yield >95% purity crystals .
- HPLC-PDA : Purity >98% confirmed at 254 nm .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Modify the methoxy, methylphenyl, or thiadiazole groups .
- In vitro profiling : Compare IC₅₀ values across analogs to identify pharmacophores .
- Computational docking : Predict binding affinities to targets like tyrosinase or kinases .
Q. How to resolve contradictions in biological activity data?
- Orthogonal assays : Validate enzyme inhibition with SPR alongside fluorescence assays .
- Control experiments : Test against mutant enzyme isoforms or resistant bacterial strains .
- Dose-response curves : Ensure linearity (R² >0.95) to confirm potency .
Q. What computational methods elucidate the mechanism of action?
- Molecular docking (AutoDock Vina) : Identify binding poses in enzyme active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100 ns trajectories .
- QSAR modeling : Relate logP, polar surface area, and H-bond donors to bioactivity .
Q. How to improve pharmacokinetic properties (e.g., solubility, bioavailability)?
Q. What mechanistic insights guide multi-step reaction troubleshooting?
- Kinetic profiling : Monitor intermediates via in situ IR spectroscopy .
- Isotope labeling : Use ¹⁵N-thiourea to trace nitrogen incorporation into the thiadiazole ring .
- Byproduct analysis : GC-MS identifies side products (e.g., dimerization) for suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
